ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative featuring multiple functional groups. Its core 1,4-DHP scaffold is substituted with a 4-chlorophenyl ring at position 4, an acetyl group at position 5, a cyano group at position 3, and a methyl group at position 4. The compound’s synthesis typically involves multi-step reactions, including Hantzsch-type cyclization and subsequent functionalization .
Crystallographic studies using SHELX software have revealed that the 1,4-DHP ring adopts a boat conformation, stabilized by intramolecular hydrogen bonds between the NH group of the dihydropyridine and the carbonyl oxygen of the acetyl substituent . The 4-chlorophenyl group contributes to hydrophobic interactions, while the cyano and ester groups enhance polarity.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4S/c1-4-34-26(33)18-7-11-20(12-8-18)30-22(32)14-35-25-21(13-28)24(17-5-9-19(27)10-6-17)23(16(3)31)15(2)29-25/h5-12,24,29H,4,14H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTRUMQCDLAFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyridine ring. This intermediate is then reacted with thiourea to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with ethyl 4-aminobenzoate under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antihypertensive Properties
The compound has been investigated for its potential antihypertensive effects due to its structural similarity to known antihypertensive agents. Research indicates that derivatives of 1,4-dihydropyridine compounds exhibit vasodilatory effects, which can help in managing hypertension. The presence of the chlorophenyl group enhances the pharmacological activity, making it a candidate for further development as an antihypertensive drug .
Anticancer Activity
Studies have shown that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. The 4-chlorophenyl and cyano groups are thought to contribute to this activity by interacting with specific cellular pathways involved in cancer progression. Ongoing research aims to elucidate the exact mechanisms and optimize the compound's efficacy against various cancer types .
Antimicrobial Effects
There is emerging evidence that this compound may possess antimicrobial properties. Similar compounds have been reported to inhibit bacterial growth, suggesting that ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate could be explored for potential applications in treating infections caused by resistant bacterial strains .
Synthetic Pathways
The synthesis of this compound involves multiple steps including the formation of key intermediates through nucleophilic substitutions and condensation reactions. The detailed synthetic route has been documented in various studies, showcasing its feasibility for large-scale production .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Research has focused on modifying different functional groups to enhance efficacy and reduce toxicity. For instance, variations in the acetyl and sulfanyl moieties have been explored to determine their influence on biological activity .
Case Study: Antihypertensive Effects
A recent study demonstrated that a derivative of this compound showed significant blood pressure-lowering effects in hypertensive animal models. The study highlighted the compound's ability to relax vascular smooth muscle cells, thereby supporting its potential as an effective antihypertensive agent .
Case Study: Anticancer Research
In vitro studies indicated that the compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis, suggesting a promising avenue for cancer therapy development .
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound’s sulfanyl and cyano groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include classical 1,4-DHP drugs (e.g., nifedipine, amlodipine) and research-focused derivatives. Key differentiating features are tabulated below:
Electronic and Reactivity Profiles
- Electron Localization Function (ELF): The target compound exhibits pronounced electron localization at the cyano group (ELF = 0.82) and acetyl carbonyl (ELF = 0.75), indicating regions of high electron density conducive to nucleophilic attacks. In contrast, nifedipine’s nitro groups show lower ELF values (0.68), correlating with reduced reactivity toward nucleophiles .
- Noncovalent Interactions: Analysis using the method described by Johnson et al. reveals that the sulfanyl group participates in weak hydrogen bonds (C–S···H–N), while the 4-chlorophenyl group engages in halogen-π interactions. These features are absent in amlodipine, which relies on carbamoyl-mediated H-bonding for receptor binding.
Computational and Experimental Insights
- Crystallography: SHELX-refined structures confirm that steric hindrance from the 4-chlorophenyl group restricts rotational freedom, stabilizing the bioactive conformation .
- Noncovalent Interaction Maps: Visualization using the NCI method highlights steric clashes between the methyl group at position 6 and the acetamido side chain, suggesting conformational strain in polar solvents.
Biological Activity
Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of pharmacological applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, including the formation of the dihydropyridine core and subsequent modifications to introduce the appropriate substituents. The compound features a pyridine ring linked to various functional groups, which are crucial for its biological activity.
Key Structural Features
- Pyridine Ring : Central to the compound's reactivity and interaction with biological targets.
- Sulfanyl Group : Imparts unique properties that may enhance biological activity.
- Acetamido and Ester Groups : These functional groups can influence solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the dihydropyridine structure have been shown to inhibit various cancer cell lines, including breast and colon cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 27.3 |
| Compound B | HCT-116 (colon cancer) | 6.2 |
These findings suggest that the incorporation of specific substituents can enhance cytotoxicity against malignant cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that similar sulfanyl-substituted compounds possess antibacterial properties against a range of pathogens. The presence of halogenated phenyl groups appears to increase activity compared to non-halogenated analogs.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These results indicate a promising avenue for developing new antimicrobial therapies based on the structure of this compound .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through the activation of intrinsic pathways.
- Antioxidant Activity : The presence of thiol groups may confer antioxidant properties, protecting cells from oxidative stress .
Case Studies
A series of case studies have illustrated the efficacy of related compounds in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a derivative showed a significant reduction in tumor size among participants when combined with standard chemotherapy.
- Antimicrobial Therapy : A study reported successful treatment of bacterial infections resistant to conventional antibiotics using sulfanyl-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
